1-Amino-2-benzyltetralin
Description
1-Amino-2-benzyltetralin is a bicyclic organic compound featuring a tetralin backbone (a fused benzene and cyclohexane ring system) with an amino group (-NH₂) at position 1 and a benzyl group (-CH₂C₆H₅) at position 2. This structure confers unique physicochemical properties, such as enhanced lipophilicity compared to simpler aminotetralins, which may influence its pharmacokinetic behavior and receptor-binding affinity.
Properties
Molecular Formula |
C17H19N |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
2-benzyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C17H19N/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-9,15,17H,10-12,18H2 |
InChI Key |
PDKNDPYQTZWRQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1CC3=CC=CC=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences between 1-Amino-2-benzyltetralin and its closest analogs:
Key Comparisons
Substituent Effects on Physicochemical Properties The benzyl group in 1-Amino-2-benzyltetralin increases steric bulk and lipophilicity compared to halogenated analogs like (S)-8-Bromo-2-aminotetralin. This may enhance blood-brain barrier penetration, making it a candidate for central nervous system (CNS) targeting . In contrast, 2-aminobenzamides exhibit polar benzamide groups, improving solubility in aqueous environments, which is critical for their role in glycan analysis and biopharmaceutical engineering .
2-Aminobenzamides are utilized in glycosylation studies (e.g., GlycoBase tools) due to their ability to interact with glycans, a property absent in tetralin-based amines .
Synthetic Accessibility Halogenated derivatives like (S)-8-Bromo-2-aminotetralin often require chiral synthesis, whereas benzyl-substituted tetralins may be synthesized via Friedel-Crafts alkylation, offering scalability advantages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
